p-Methoxybenzyltrichlorosilane

描述

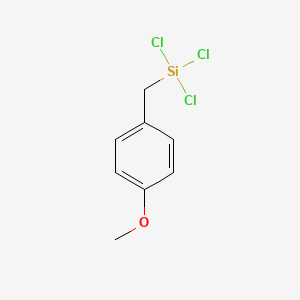

P-Methoxybenzyltrichlorosilane is a useful research compound. Its molecular formula is C8H9Cl3OSi and its molecular weight is 255.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing p-Methoxybenzyltrichlorosilane with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between p-methoxybenzyl alcohol and trichlorosilane under anhydrous conditions. Key steps include:

- Use of inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of trichlorosilane.

- Catalytic activation with bases like triethylamine to enhance reaction efficiency.

- Purification via vacuum distillation or column chromatography to isolate the product from unreacted silane and byproducts .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under inert gas to avoid moisture exposure, which can lead to hydrolysis and HCl release .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations.

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. For inhalation, move to fresh air and monitor for respiratory distress .

Q. How can researchers purify this compound to remove common byproducts?

- Methodological Answer :

- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) separates the compound from lower-boiling impurities.

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (95:5) to resolve siloxane byproducts. Monitor purity via TLC (Rf ~0.6 in hexane) .

Advanced Research Questions

Q. What advanced spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 3.8 ppm (OCH₃), δ 4.5 ppm (Si-CH₂), and δ 7.2–7.4 ppm (aromatic protons).

- FTIR : Peaks at ~1250 cm⁻¹ (Si-C stretch) and ~1100 cm⁻¹ (Si-Cl stretch) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS can detect molecular ion clusters ([M+H]⁺ expected at ~258.5 m/z) .

Q. How can researchers address stability issues of this compound in aqueous environments?

- Methodological Answer :

- Kinetic Studies : Conduct hydrolysis experiments in buffered solutions (pH 4–10) at 25°C, monitoring HCl release via titration.

- Stabilization Strategies : Add desiccants (e.g., molecular sieves) or stabilize in aprotic solvents like THF or DCM. Data shows hydrolysis half-life <1 hour in neutral water, necessitating rapid processing .

Q. How should contradictory data in reactivity studies (e.g., unexpected silylation outcomes) be analyzed?

- Methodological Answer :

- Systematic Replication : Repeat experiments under controlled conditions (temperature, solvent, catalyst).

- Contradiction Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design flaws or environmental variables (e.g., trace moisture). Cross-validate with alternative silylation agents (e.g., TMSCl) .

Q. What role does this compound play in synthesizing silicon-containing polymers?

- Methodological Answer :

- Polymerization : Acts as a crosslinker in sol-gel processes. For example, copolymerize with tetraethoxysilane (TEOS) to form hybrid materials.

- Functionalization : The methoxybenzyl group enhances solubility in organic matrices, enabling tailored surface modifications. Characterization via GPC and DSC confirms polymer architecture .

Q. How can trace impurities (e.g., residual chloride or siloxanes) be quantified in this compound?

- Methodological Answer :

- Analytical Techniques :

| Method | Target Impurity | Detection Limit |

|---|---|---|

| Ion Chromatography | Free Cl⁻ | 0.1 ppm |

| GC-MS | Siloxanes | 0.5 ppm |

| ICP-OES | Heavy Metals | 0.01 ppm |

属性

CAS 编号 |

106810-48-4 |

|---|---|

分子式 |

C8H9Cl3OSi |

分子量 |

255.6 g/mol |

IUPAC 名称 |

trichloro-[(4-methoxyphenyl)methyl]silane |

InChI |

InChI=1S/C8H9Cl3OSi/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 |

InChI 键 |

CDVJPOXUZPVGOJ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。